2-(3-Methylpyridin-2-yl)acetic acid hydrochloride
Description
2-(3-Methylpyridin-2-yl)acetic acid hydrochloride is a pyridine-derived compound featuring a methyl substituent at the 3-position of the pyridine ring and an acetic acid moiety at the 2-position, conjugated with hydrochloric acid to form a hydrochloride salt. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-3-2-4-9-7(6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJZPKLYBSNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-45-0 | |
| Record name | 2-Pyridineacetic acid, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylpyridin-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride typically involves the reaction of 3-methylpyridine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-(3-Methylpyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural differences between 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride and similar compounds include:
*Hypothetical data inferred from analogs. †Predicted based on hydrochloride salt nature.
Key Observations:
- Ring System : Imidazole-based analogs (e.g., 3251-69-2) exhibit distinct electronic properties due to the heteroaromatic imidazole ring, which could influence binding interactions in biological systems .
- Salt Form : Hydrochloride salts generally improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
2-(3-Methylpyridin-2-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its structure includes a pyridine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.
The compound is typically encountered as a white to off-white crystalline powder and is soluble in water due to the presence of the hydrochloride group. This solubility enhances its bioavailability compared to the free acid form, which is crucial for its pharmacological efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Early studies suggest that this compound may possess anti-inflammatory properties, making it relevant for pain management therapies. It has been linked to mechanisms that modulate inflammatory pathways.
- Analgesic Properties : The compound has been investigated for its analgesic effects, particularly in models of visceral pain. For instance, N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide (ibu-am5), a derivative of this compound, demonstrated significant efficacy in reducing pain in animal models, surpassing traditional NSAIDs like ibuprofen in potency and exhibiting lower ulcerogenic potential .
Table 1: Comparison of Analgesic Potency
| Compound Name | Efficacy (mg/kg) | Mechanism of Action | Reference |
|---|---|---|---|
| Ibuprofen | 20 | COX inhibition | |
| ibu-am5 | 20 | FAAH inhibition |
The biological activity of this compound is believed to involve interactions with neurotransmitter systems and enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as a modulator of the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, a key endocannabinoid associated with pain relief .
Case Studies
- Visceral Pain Model : In a study comparing the effects of ibu-am5 with ibuprofen in a visceral pain model in mice, ibu-am5 was found to be significantly more effective than ibuprofen at similar doses. It inhibited FAAH more potently than ibuprofen, indicating a promising avenue for developing new analgesics .
- Neurotransmitter Interaction : Further research is needed to elucidate the specific neurotransmitter systems affected by this compound. Molecular docking studies are suggested to explore binding affinities and interactions with various receptors involved in pain modulation.
Synthesis and Derivatives
Several synthesis methods have been reported for producing this compound. These methods highlight the compound's versatility in synthetic organic chemistry and its potential for developing derivatives with enhanced biological activity.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Amidation | Reacting with amines to form amides |
| Decarboxylation | Loss of COOH group under specific conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
